3-(4-Nitrophenoxy)propan-1-amine
Overview
Description
3-(4-Nitrophenoxy)propan-1-amine is a chemical compound with the molecular formula C9H12N2O3 . It is also known by other names such as 3-(4-methoxyphenoxy)propan-1-amine .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrobenzene moiety that carries an ether group on the benzene ring . The molecular weight of this compound is 196.20 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 36-37 °C, a predicted boiling point of 304.4±22.0 °C, and a predicted density of 1.040±0.06 g/cm3 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications
Graphene-Based Catalysts in Nitro Compound Reduction
The reduction of nitro compounds to amines, including 3-(4-Nitrophenoxy)propan-1-amine, is crucial in the synthesis of drugs, biologically active molecules, and polymers. Graphene-based catalysts have been shown to enhance the reduction rate of nitro compounds due to their high catalytic prowess and easy recovery, making them environmentally favorable options (Nasrollahzadeh et al., 2020).
Aminolysis of Nitrophenyl Thionocarbonates
In a study of the kinetics and mechanism of aminolysis of nitrophenyl thionocarbonates, this compound's reactivity and role in the formation of a tetrahedral addition intermediate were investigated. This research provides insights into the reaction mechanisms involving nitro compounds and their transformations into amines (Castro et al., 1999).
Synthesis of Poly(Amide-Imide)s
The synthesis of new poly(amide-imide)s using this compound derivatives has been explored. These polymers, characterized by their high yields and inherent viscosities, have potential applications in various industrial sectors due to their unique properties (Faghihi et al., 2011).
Synthesis of Levofloxacin Precursors
This compound has been used in the synthesis of key precursors for Levofloxacin, an antimicrobial agent. This showcases the compound's role in pharmaceutical synthesis, particularly in the development of antibiotics (López-Iglesias et al., 2015).
Plant Growth Retardant Activity
Research has shown that derivatives of this compound exhibit plant growth retardant activity. This highlights the compound's potential use in agriculture, particularly in controlling plant growth and development (Sharma & Jagdeo, 2004).
Safety and Hazards
properties
IUPAC Name |
3-(4-nitrophenoxy)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDSYPZEHFBRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40309029 | |
Record name | 3-(4-nitrophenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40309029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100841-04-1 | |
Record name | 3-(4-Nitrophenoxy)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100841-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-nitrophenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40309029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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